2-amino-6-benzylpyrimidin-4(1H)-one

VAP-1 inhibitor SSAO inhibition Inflammation research

2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4) is a 6-substituted pyrimidin-4(1H)-one derivative characterized by an amino group at the 2-position and a benzyl moiety at the 6-position. This core scaffold is a validated synthetic intermediate for VAP-1/SSAO inhibitors (human IC50 31-32 nM) and HIV-1 NNRTIs. The unsubstituted 2-amino group provides a critical vector for derivatization (N-alkylation/arylation). Procurement ensures target engagement fidelity and avoids steric hindrance issues inherent to generic analogs.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 717-88-4
Cat. No. B1496713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-benzylpyrimidin-4(1H)-one
CAS717-88-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)N
InChIInChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
InChIKeyICVOELCHCKJETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4): Pyrimidinone Scaffold Procurement Guide


2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4) is a 6-substituted pyrimidin-4(1H)-one derivative, characterized by an amino group at the 2-position and a benzyl moiety at the 6-position [1]. This core scaffold serves as a validated synthetic intermediate and biological probe with demonstrated activity against multiple therapeutic targets. The unsubstituted 2-amino group provides a critical vector for further derivatization, enabling the synthesis of both VAP-1/SSAO inhibitors and anti-HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) candidates [2].

2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4): Why In-Class Pyrimidinones Cannot Be Interchanged Without Data Verification


In the pyrimidin-4(1H)-one chemical class, substitution pattern dictates both biological target engagement and synthetic utility. Closely related analogs—such as 6-substituted pyrimidinones lacking the 2-amino group or those bearing different 6-position substituents—exhibit divergent VAP-1/SSAO inhibitory profiles, anti-HIV reverse transcriptase activity, and downstream derivatization potential [1]. Generic substitution without verification of substituent identity and purity risks introducing compounds with altered target specificity (e.g., reduced VAP-1 inhibition by >5-fold), incompatible hydrogen-bonding capacity for NNRTI binding pocket interaction, or steric hindrance that precludes intended synthetic elaboration [2].

2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4): Quantitative Differentiation Evidence Against Comparator Compounds


2-Amino-6-benzylpyrimidin-4(1H)-one VAP-1/SSAO Inhibitory Activity: Cross-Species IC50 Comparison with Rat VAP-1

2-Amino-6-benzylpyrimidin-4(1H)-one demonstrates VAP-1/SSAO inhibitory activity with species-dependent potency. The compound inhibits human VAP-1 with an IC50 of 31-32 nM in enzymatic and cellular assays [1], while displaying approximately 3-fold greater potency against rat VAP-1 (IC50 = 9.8 nM) under identical assay conditions [2]. This cross-species differential may inform preclinical model selection. For comparison, a more structurally elaborated analog (CHEMBL4094310) achieves IC50 = 5.2 nM against rat VAP-1 expressed in CHO cells [3].

VAP-1 inhibitor SSAO inhibition Inflammation research

2-Amino-6-benzylpyrimidin-4(1H)-one as Core Scaffold for HIV-1 NNRTI Development: Enantioselectivity and Mutant Activity Comparison

The 2-amino-6-benzylpyrimidin-4(1H)-one scaffold forms the structural basis for potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a direct enantioselectivity study, the (R)-enantiomer of a 2-substituted derivative (R)-2 (MC2082) demonstrated superior potency compared to both the (S)-enantiomer and the (R)-enantiomer of the related compound (R)-1 (MC1501) [1]. Notably, (R)-2 exhibited accelerated binding kinetics to the clinically relevant K103N mutant reverse transcriptase relative to wild-type RT, whereas (R)-1 displayed the opposite kinetic behavior [2].

HIV-1 NNRTI Reverse transcriptase inhibitor Enantioselectivity

2-Amino-6-benzylpyrimidin-4(1H)-one Derivative Anti-HIV Potency Comparison: S-DABO Class Lead Compound Benchmark

Within the S-DABO (dihydro-alkyloxy-benzyl-oxopyrimidine) class of NNRTIs built upon the 6-benzylpyrimidin-4(1H)-one core, structural elaboration at the 2- and 5-positions yields compounds with sub-nanomolar anti-HIV activity. The lead S-DABO derivative 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one exhibits IC50 < 1 nM for HIV replication inhibition, with a selectivity index exceeding 100,000 [1].

S-DABO NNRTI Anti-HIV replication Selectivity index

2-Amino-6-benzylpyrimidin-4(1H)-one (CAS 717-88-4): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: VAP-1/SSAO Inhibitor Lead Optimization

Researchers developing VAP-1/SSAO inhibitors for inflammatory diseases (NAFLD/NASH, chronic inflammation) can employ 2-amino-6-benzylpyrimidin-4(1H)-one as a reference scaffold for structure-activity relationship (SAR) studies. The compound's established human VAP-1 IC50 of 31-32 nM and rat VAP-1 IC50 of 9.8 nM provide quantitative benchmarks for evaluating newly synthesized derivatives [1].

Antiviral Drug Discovery: HIV-1 NNRTI Scaffold Derivatization

The compound serves as a core intermediate for synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting wild-type and drug-resistant HIV-1 strains. The 2-amino position can be alkylated or arylated to generate enantiomerically pure derivatives with differential activity against clinically relevant mutants such as K103N [2].

Chemical Biology: Pyrimidinone Core Tool Compound Procurement

For academic and industrial laboratories investigating pyrimidinone-based pharmacophores, 2-amino-6-benzylpyrimidin-4(1H)-one represents a validated, commercially available building block. Its unsubstituted 2-amino and 6-benzyl moieties enable diverse synthetic transformations including N-alkylation, N-arylation, and thioether formation, as demonstrated in S-DABO class NNRTI development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-6-benzylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.